Nelumol A

Übersicht

Beschreibung

Nelumol A is a naturally occurring compound isolated from the plant Ligularia nelumbifolia. It is known for its role as a farnesoid X receptor agonist, which makes it a valuable compound in the study of metabolic processes and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nelumol A can be synthesized through a series of chemical reactions involving oxyprenylated and azoprenylated phenylpropanoids. The synthesis involves the use of transfected cultured HepG2 cells and the dual-luciferase assay to test the efficacy of the synthesized compounds .

Industrial Production Methods: Industrial production of this compound involves the extraction from Ligularia nelumbifolia, followed by purification processes to isolate the compound in its pure form. The extraction process typically involves solvent extraction, chromatography, and crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Nelumol A undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Nelumol A has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of farnesoid X receptor agonists.

Biology: Studied for its effects on metabolic processes and gene expression.

Medicine: Potential therapeutic applications in the treatment of metabolic disorders.

Industry: Used in the development of new drugs and therapeutic agents

Wirkmechanismus

Nelumol A exerts its effects by acting as a farnesoid X receptor agonist. This receptor is involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating this receptor, this compound can influence various metabolic pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Auraptene: Another farnesoid X receptor agonist with similar potency.

Nelumal A: A compound with a slightly higher activity level compared to Nelumol A.

Chenodeoxycholic Acid: The endogenous ligand used as a reference in studies.

Uniqueness: this compound is unique due to its natural occurrence and its specific activity as a farnesoid X receptor agonist. Its potency and efficacy make it a valuable compound in the study of metabolic processes and potential therapeutic applications .

Biologische Aktivität

Nelumol A, a prenylated coumarinolactone derived from Ligularia nelumbifolia, has garnered attention for its diverse biological activities, particularly its role as an agonist of the farnesoid X receptor (FXR). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

This compound is characterized by a unique molecular structure that includes a prenylated coumarinolactone core. The specific arrangement of functional groups is crucial for its interaction with FXR, a nuclear receptor that plays a significant role in regulating lipid metabolism, glucose homeostasis, and inflammation. When this compound binds to FXR, it activates a cascade of gene expression changes that influence various metabolic processes.

1. FXR Agonism

This compound acts as an FXR agonist, which is significant in metabolic regulation. Activation of FXR leads to the modulation of genes involved in bile acid synthesis and lipid metabolism. This mechanism suggests potential therapeutic applications for metabolic disorders such as obesity and diabetes.

2. Antioxidant Activity

Research indicates that compounds related to this compound exhibit substantial antioxidant properties. For instance, studies on extracts from Nelumbo nucifera, which shares similar phytochemical profiles, have shown significant DPPH free radical scavenging activity . This suggests that this compound may also possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

3. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to modulate cytokine production and inhibit inflammatory pathways. In vitro studies have demonstrated that compounds derived from Ligularia species can suppress the production of pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation in chronic diseases .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds similar to this compound:

- Case Study 1 : A study involving the administration of extracts from Nelumbo nucifera showed significant improvements in antioxidant enzyme levels in animal models subjected to oxidative stress. The results indicated that these extracts could effectively enhance the body's defense mechanisms against oxidative damage .

- Case Study 2 : Research on immune modulation revealed that extracts from related species could suppress T cell proliferation and cytokine production in human peripheral blood mononuclear cells (PBMCs). This suggests potential applications for managing autoimmune conditions through the immunomodulatory effects of such compounds .

Data Table: Biological Activities of this compound

Eigenschaften

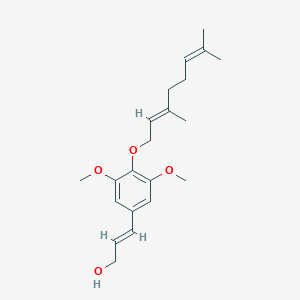

IUPAC Name |

(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,5-dimethoxyphenyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-16(2)8-6-9-17(3)11-13-25-21-19(23-4)14-18(10-7-12-22)15-20(21)24-5/h7-8,10-11,14-15,22H,6,9,12-13H2,1-5H3/b10-7+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNIFFJAKKQUJF-NRHDHWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C(C=C1OC)C=CCO)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C(C=C1OC)/C=C/CO)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77836-86-3 | |

| Record name | O-Geranylsinapyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077836863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the cytotoxic activity of Nelumol A and its synthetic analogs?

A1: this compound (1) and its close analog, Nelumal A (2), have demonstrated cytotoxic activity against several tumor cell lines. [, ] Furthermore, researchers synthesized a series of analogs, including 4-O-benzyl and 4-O-(2-methylbutenyl) derivatives, to investigate structure-activity relationships. These compounds were tested for their cytotoxic activity against A-549 (lung cancer), HL-60 (leukemia), and KB (nasopharyngeal carcinoma) cell lines. [] This research suggests the potential of this compound and its analogs as lead compounds for anticancer drug development.

Q2: What is the origin of this compound and what other related compounds have been discovered?

A2: this compound was originally isolated from the plant Ligularia nelumbifolia. [, ] Interestingly, research on Ligularia species, particularly potential hybrids between L. nelumbifolia and L. subspicata, has revealed the presence of this compound and other sinapyl alcohol derivatives in varying amounts. This suggests that the chemical profile of these plants can be influenced by hybridization. [] Further investigation into the phytochemistry of Ligularia species could potentially uncover novel analogs with valuable biological activities.

Q3: Have there been any attempts to synthesize this compound and related compounds?

A3: Yes, total synthesis of this compound (1) and Nelumal A (2) has been achieved through two different synthetic routes. [, ] Additionally, researchers have successfully synthesized geranyloxy sinapyl alcohol (6) and geranyloxy sinapyl aldehyde (7), two cytotoxic derivatives of sinapyl alcohol also found in Ligularia nelumbifolia. [] These synthetic achievements not only confirm the structures of the natural products but also provide a foundation for further investigation and modification of these compounds for potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.